1-allyl-3-tert-butyl-1H-pyrazol-5-amine
Description
1-Allyl-3-tert-butyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by an allyl group at the 1-position and a tert-butyl group at the 3-position. Pyrazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science. This compound’s unique substitution pattern distinguishes it from related pyrazol-5-amine derivatives, which often feature variations in substituent size, electronic properties, and position .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-tert-butyl-2-prop-2-enylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-5-6-13-9(11)7-8(12-13)10(2,3)4/h5,7H,1,6,11H2,2-4H3 |
InChI Key |
SHTMBPFDCPNQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations
The following table highlights key structural differences between 1-allyl-3-tert-butyl-1H-pyrazol-5-amine and its analogues:
Key Observations :
Physicochemical Properties
- Molecular Weight : The tert-butyl group contributes ~57 g/mol, while allyl adds 41 g/mol. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has a molecular weight of 153.23 g/mol , whereas the allyl analogue is estimated at ~179 g/mol.
- Stability : tert-Butyl groups improve metabolic stability, while allyl moieties may introduce susceptibility to oxidation .
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